molecular formula C18H15NO2 B6415799 2-(3-Benzyloxyphenyl)-5-hydroxypyridine CAS No. 1237007-68-9

2-(3-Benzyloxyphenyl)-5-hydroxypyridine

Cat. No.: B6415799
CAS No.: 1237007-68-9
M. Wt: 277.3 g/mol
InChI Key: FEAMHOXOBONJBM-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-5-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxyphenyl)-5-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-benzyloxybenzaldehyde and 2-chloropyridine.

    Reaction Conditions: The key step involves a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxyphenyl)-5-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products

    Oxidation: Products include 2-(3-benzyloxyphenyl)-5-pyridone.

    Reduction: Products include 2-(3-benzyloxyphenyl)-5-aminopyridine.

    Substitution: Products vary depending on the nucleophile used, such as 2-(3-aminophenyl)-5-hydroxypyridine.

Scientific Research Applications

2-(3-Benzyloxyphenyl)-5-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxyphenyl)-5-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl and benzyloxy groups play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Benzyloxyphenyl)propionic acid: This compound is similar in structure but contains a propionic acid group instead of a hydroxyl group.

    2-(3-Benzyloxyphenyl)-5-aminopyridine: This compound has an amino group instead of a hydroxyl group.

Uniqueness

2-(3-Benzyloxyphenyl)-5-hydroxypyridine is unique due to the presence of both a hydroxyl group and a benzyloxy group on the pyridine ring.

Properties

IUPAC Name

6-(3-phenylmethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-16-9-10-18(19-12-16)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAMHOXOBONJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692788
Record name 6-[3-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237007-68-9
Record name 6-[3-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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